Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another approach involves the formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by BF3·Et2O .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photoredox catalysts and cycloaddition reactions allows for efficient and high-yield production, making it feasible for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic framework, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for the development of bioactive molecules with therapeutic properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate exerts its effects is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, potentially modulating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: This compound shares a similar spirocyclic framework but differs in its substituents.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have been studied for their potential antitumor activity.
Uniqueness
Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its specific spirocyclic structure and the presence of an oxirane ring. This combination imparts distinct chemical properties, making it a valuable scaffold for the development of new bioactive molecules and materials.
Biological Activity
Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a complex organic compound notable for its unique structural characteristics, which include a spirocyclic framework and an oxirane (epoxide) group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is C10H16O3 with a molecular weight of approximately 182.22 g/mol. The unique bicyclic structure contributes to its reactivity and potential interactions with biological systems.
Comparison with Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate | C_{10}H_{16}O_3 | 182.22 g/mol | Contains an isopropyl group; potential for different reactivity due to sterics |
Methyl 2'-methylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate | C_{10}H_{16}O_3 | 182.22 g/mol | Similar spirocyclic structure |
Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl | C_{10}H_{16}O | 152.23 g/mol | Contains a heptane framework |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance, research on spiro-fused heterocyclic compounds has demonstrated significant cytotoxicity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cells.
- Cytotoxicity Assay : The MTS assay was employed to evaluate the antiproliferative activity of these compounds. Notably, some derivatives exhibited IC50 values ranging from 4μg/mL to 12μg/mL, indicating effective inhibition of cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Studies have shown that certain spiro compounds can induce cell cycle arrest in the G0/G1 phase, leading to increased apoptosis in cancer cells .
- Inhibition of Cell Motility : The ability to inhibit metastasis-associated motility has been observed in related compounds through scratch assays, indicating potential therapeutic applications in preventing cancer spread .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Cytotoxicity : A study investigating the cytotoxic effects of various spiro-fused compounds revealed that certain derivatives had selective toxicity towards cancer cells compared to normal peripheral blood mononuclear cells (PBMCs). The selectivity index was calculated based on the ratio of cytotoxicity towards PBMCs versus cancer cell lines .
- Mechanistic Insights : Flow cytometry analysis demonstrated that treatment with specific spiro compounds resulted in increased populations of cells in the SubG1 phase, indicative of apoptosis .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-11-8(10)7-9(12-7)3-2-5-4-6(5)9/h5-7H,2-4H2,1H3 |
InChI Key |
VXMBLJOXBGPVPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCC3C2C3 |
Origin of Product |
United States |
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